REACTION_SMILES
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[CH3:45][S:46](=[O:47])[CH3:48].[CH3:49][C:50]#[N:51].[Cl:1][c:2]1[c:3]([C:12]([F:13])([F:14])[F:15])[cH:4][c:5]([NH:8][C:9](=[O:10])[NH2:11])[cH:6][cH:7]1.[N:16]12[CH2:17][CH2:18][CH2:19][N:20]=[C:21]1[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]2.[NH2:27][c:28]1[cH:29][cH:30][c:31]([O:32][c:33]2[cH:34][c:35]([C:39](=[O:40])[NH:41][CH3:42])[n:36][cH:37][cH:38]2)[cH:43][cH:44]1>>[Cl:1][c:2]1[c:3]([C:12]([F:13])([F:14])[F:15])[cH:4][c:5]([NH:8][C:9](=[O:10])[NH:11][c:28]2[cH:29][cH:30][c:31]([O:32][c:33]3[cH:34][c:35]([C:39](=[O:40])[NH:41][CH3:42])[n:36][cH:37][cH:38]3)[cH:43][cH:44]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)Nc1ccc(Cl)c(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=O)c1cc(Oc2ccc(N)cc2)ccn1
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Name
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Type
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product
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Smiles
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CNC(=O)c1cc(Oc2ccc(NC(=O)Nc3ccc(Cl)c(C(F)(F)F)c3)cc2)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |